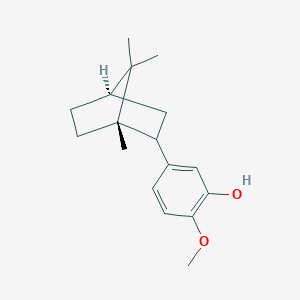

5-Isobornyl-2-methoxyphenol

Description

Significance of Phenolic Structures in Bioactive Natural Products and Synthetic Compounds

Phenolic compounds, characterized by a hydroxyl group (-OH) bonded directly to an aromatic ring, are ubiquitous in nature and form the basis for a multitude of bioactive molecules. mdpi.comijhmr.com This structural feature is a cornerstone in many pharmaceuticals and natural products. acs.orgnsf.govnih.gov The phenol (B47542) motif's ability to donate a hydrogen atom makes it a potent antioxidant, capable of neutralizing harmful free radicals and mitigating oxidative stress, a process implicated in various chronic diseases. ijhmr.comijhmr.com

Furthermore, the hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling it to interact with biological macromolecules such as proteins and enzymes. researchgate.net These interactions are fundamental to the diverse biological activities exhibited by phenolic compounds, which include antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comijhmr.commdpi.com In drug design, the phenolic scaffold is a versatile starting point for synthetic chemists, who can modify its structure to enhance therapeutic properties. researchgate.netnih.gov However, challenges such as rapid metabolism and potential toxicity can sometimes limit their application, prompting further structural modifications. researchgate.netnih.gov

Overview of Terpenoid Moieties and Their Structural Diversity in Bioactive Molecules

Terpenoids, also known as isoprenoids, represent one of the largest and most structurally diverse classes of natural products, with over 80,000 known structures. nih.govbeilstein-journals.org They are assembled from five-carbon isoprene (B109036) units, and their classification is based on the number of these units they contain. plantlet.orgmdpi.com This modular construction leads to an immense variety of structures, from simple linear molecules to complex polycyclic systems. nih.govbeilstein-journals.org

This structural diversity allows terpenoids to participate in a wide array of biological functions. nih.govrsc.org Many terpenoids exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govacs.org Their often lipophilic nature allows them to interact with cell membranes, and their complex three-dimensional shapes enable highly specific binding to enzymes and receptors. nih.govresearchgate.net Terpenoids are found in all classes of living organisms and play crucial roles in plant defense, signaling, and as precursors to essential molecules. beilstein-journals.orgmdpi.com

Contextualization of 5-Isobornyl-2-methoxyphenol within These Chemical Classes for Academic Inquiry

This compound is a synthetic compound that embodies a fascinating convergence of the phenolic and terpenoid worlds. letopharm.comontosight.ai Its chemical structure features a 2-methoxyphenol (guaiacol) core, which provides the reactive phenolic hydroxyl group. letopharm.comnih.gov This part of the molecule suggests a potential for antioxidant and other biological activities commonly associated with phenols.

The academic investigation of this compound and similar hybrid structures is driven by the potential for synergistic or novel biological activities arising from the combination of these two important pharmacophores. nih.govresearchgate.netfrontiersin.org Research into the synthesis and properties of isobornyl-substituted phenols contributes to a deeper understanding of how modifying phenolic compounds with terpene fragments can influence their activity. researchgate.net

Properties

CAS No. |

13746-58-2 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1 |

InChI Key |

GCUHVRDKQDPZGZ-KOHRXURCSA-N |

SMILES |

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O |

Canonical SMILES |

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |

Other CAS No. |

13746-58-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Isobornyl 2 Methoxyphenol

Strategies for Constructing the Isobornylphenol Core

The fundamental structure of 5-Isobornyl-2-methoxyphenol is assembled through strategic carbon-carbon bond formation, primarily involving the alkylation of a phenolic precursor with a terpenoid component.

Alkylation of Phenolic Precursors with Terpenoid Building Blocks and Resultant Rearrangements

The principal method for synthesizing the isobornylphenol core is the Friedel-Crafts alkylation of guaiacol (B22219) (2-methoxyphenol) with camphene (B42988), a bicyclic monoterpene. trea.com This reaction is typically facilitated by an acid catalyst. The process begins with the protonation of camphene's exocyclic double bond, which induces a Wagner-Meerwein rearrangement. researchgate.net This skeletal rearrangement transforms the initial camphene cation into a more stable tertiary carbocation, the isobornyl cation. This electrophile then attacks the electron-rich aromatic ring of guaiacol. Due to the ortho- and para-directing effects of the hydroxyl and methoxy (B1213986) groups, the isobornyl group predominantly adds to the position para to the hydroxyl group, yielding the this compound product.

A variety of catalysts can be employed to promote this alkylation, each influencing reaction conditions and selectivity. These include Lewis acids and solid acid catalysts. trea.comgoogle.comgoogle.comnsc.ru For instance, the reaction can be catalyzed by systems like boron trifluoride with acetic acid or by heterogeneous catalysts such as montmorillonite (B579905) clay and wide-pore beta-zeolites. trea.comgoogle.comnsc.ru The choice of solvent can also significantly impact the reaction's outcome, potentially shifting the pathway between C-alkylation (formation of the C-C bond with the ring) and O-alkylation (formation of a C-O ether bond). nsc.ru

| Catalyst | Phenolic Precursor | Terpenoid Reactant | Key Findings | Reference |

|---|---|---|---|---|

| Boron trifluoride and acetic acid | Guaiacol | Camphene | Standard acidic catalyst system for preparing isocamphyl-guaiacols. | trea.com |

| Stannic chloride | 3,4-Dimethylanisole | Camphene | Effective for condensing camphene with phenol (B47542) methyl ethers, followed by demethylation. | google.com |

| Montmorillonite KSF Clay | Monohydric phenols (e.g., p-cresol) | Camphene | Heterogeneous catalyst that increases process selectivity and yield at temperatures ≥100°C. | google.com |

| Wide-Pore Beta-Zeolite | Phenol and derivatives | Camphene | Solvent-dependent pathway; CH2Cl2 favors O-alkylation, while a benzene (B151609)/CH2Cl2 mixture favors C-alkylation. | nsc.ru |

Derivatization and Functionalization of Guaiacol (2-Methoxyphenol) Analogues

Guaiacol serves as a versatile and readily available starting material for the synthesis of this compound. wikipedia.org It can be prepared through various laboratory methods, including the selective mono-demethylation of catechol or via the hydrolysis of the diazonium salt of o-anisidine. wikipedia.org The reactivity of the guaiacol ring allows for its functionalization prior to the introduction of the isobornyl group. This approach enables the synthesis of a wider array of substituted isobornylphenol analogues. For example, aryl-substituted guaiacol derivatives can be generated through acid-mediated ring contraction cascades of precursors derived from maltol (B134687) and aryl acetylenes. rsc.orgnih.gov These pre-functionalized guaiacol analogues can then be subjected to alkylation with camphene, embedding the isobornyl moiety into an already substituted aromatic core. This strategy offers a modular approach to complex derivatives.

Advanced Chemical Modifications of the Phenolic Moiety

Once the this compound core is established, the phenolic moiety itself becomes a platform for further chemical transformations, allowing for the introduction of various functional groups that can modulate the molecule's properties.

Selective Halogenation Procedures

The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring of this compound is a key transformation. The existing hydroxyl and methoxy groups are strong activating groups, which makes the aromatic ring highly susceptible to electrophilic substitution. This high reactivity, however, can present a challenge in achieving regioselectivity. Halogenation will be directed to the available positions that are ortho and para to the activating groups. For this compound, the C3 and C6 positions are the most likely sites of substitution.

To control the position of halogenation, specific reagents and conditions are required. Reagents such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are often used for the selective bromination and iodination of activated aromatic systems, as they can provide better regiocontrol compared to diatomic halogens. researchgate.net Furthermore, modern synthetic methods, such as visible-light-induced photoredox catalysis, offer mild and efficient alternatives for halogenating organic molecules, potentially improving reaction efficiency and selectivity. mdpi.com

Introduction of Diverse Functional Groups (e.g., amino, sulfhydryl, carbonyl)

Beyond halogenation, a variety of other functional groups can be incorporated into the isobornylphenol structure, leading to compounds with diverse chemical characteristics.

Amino Groups: Amino functionalities can be introduced through methods like aminomethylation. For instance, related isobornylphenols have been reacted with alkaloids in an aminomethylation reaction to append complex amine-containing fragments to the aromatic ring. researchgate.net

Sulfhydryl Groups: The sulfhydryl (-SH) group can be introduced, often at the para-position relative to the hydroxyl group. New derivatives of isobornylphenols containing a sulfur atom in various functional groups, including the sulfhydryl group, have been successfully synthesized. researchgate.net

Carbonyl Groups: Carbonyl functionalities can be incorporated through multi-step synthetic sequences. A notable example is the synthesis of isobornylchalcones. mdpi.com These compounds, which are α,β-unsaturated ketones, are prepared from isobornyl-substituted hydroxyacetophenones, thereby introducing a carbonyl-containing propenone fragment to the phenolic structure.

| Functional Group | Synthetic Method | Resulting Structure Type | Reference |

|---|---|---|---|

| Amino | Aminomethylation | Isobornylphenols with heterocyclic amine fragments | researchgate.net |

| Sulfhydryl (-SH) | Multi-step synthesis involving sulfur reagents | 4-Sulfanyl-isobornylphenols | researchgate.net |

| Carbonyl (in a chalcone) | Claisen-Schmidt condensation of an isobornyl-substituted acetophenone (B1666503) with a benzaldehyde | Isobornylchalcones | mdpi.com |

Synthesis of this compound Derivatives and Analogues

The synthetic methodologies described above pave the way for the creation of a broad spectrum of derivatives and analogues of this compound. These efforts often focus on modifying the para-position of the phenol or building more complex heterocyclic systems onto the core structure.

For example, the isobornylchalcones mentioned previously serve as versatile intermediates. mdpi.com Their α,β-unsaturated carbonyl system is reactive and can undergo further transformations, such as cyclization with hydrazine (B178648) to produce diarylpyrazoline derivatives. mdpi.com This extends the molecular complexity significantly, linking the isobornylphenol core to a five-membered heterocyclic ring.

Other derivatives have been synthesized by introducing different functional groups at the para-position of the phenol. This includes the synthesis of compounds containing allyl, hydroxypropyl, or chloropropyl groups, which can serve as handles for further chemical modification. researchgate.net Additionally, more complex heterocyclic systems, such as benzimidazoles, have been synthesized incorporating isobornylphenol fragments, demonstrating the versatility of this chemical scaffold in constructing elaborate molecular architectures. researchgate.net

Hydrazide-Based Sulfonamide Derivatives

The synthesis of hydrazide-based sulfonamide derivatives from isobornylphenols involves a multi-step process that combines the structural features of sulfonamides and hydrazones. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a general pathway can be constructed based on established methodologies for creating similar structures.

The typical synthetic route commences with the preparation of a sulfonyl chloride derivative of the isobornylphenol. This intermediate is then reacted with hydrazine to form a sulfonyl hydrazide. Subsequently, this sulfonyl hydrazide can be condensed with various aldehydes or ketones to yield the final hydrazide-based sulfonamide derivatives, also known as sulfonyl hydrazones.

An alternative approach involves the reaction of a chalcone (B49325) precursor with a hydrazinobenzene sulfonamide. For example, chalcones can be synthesized through the condensation of a substituted acetophenone and a substituted benzaldehyde. These intermediates are then cyclized by refluxing with 4-hydrazinobenzenesulfonamide hydrochloride in a solvent like acetic acid to form pyrazole-based benzene sulfonamides. This method allows for the incorporation of the isobornylphenol moiety into a heterocyclic sulfonamide structure.

Table 1: General Synthetic Steps for Hydrazide-Based Sulfonamides

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Sulfonylation | Isobornylphenol, Chlorosulfonic Acid | Isobornylphenol Sulfonyl Chloride |

| 2 | Hydrazinolysis | Isobornylphenol Sulfonyl Chloride, Hydrazine Hydrate | Isobornylphenol Sulfonyl Hydrazide |

| 3 | Condensation | Isobornylphenol Sulfonyl Hydrazide, Aldehyde/Ketone | Hydrazide-Based Sulfonamide (Sulfonyl Hydrazone) |

Hydroxycinnamic Acid Derivatives

New derivatives of hydroxycinnamic acid featuring isobornyl substituents have been synthesized, demonstrating the chemical versatility of the isobornylphenol scaffold. A primary synthetic method for these compounds is the Knoevenagel condensation. This reaction involves reacting a 4-hydroxybenzaldehyde, which contains an isobornyl group, with malonic acid. The reaction conditions and the steric bulk of the substituents in the ortho-position relative to the phenolic hydroxyl group have a significant impact on the properties of the resulting acids.

The synthesis of these derivatives is part of a broader effort to create novel phenolic compounds based on natural product structures. Hydroxycinnamic acids themselves, such as ferulic and caffeic acid, are naturally occurring phenolic compounds known for a range of biological activities. By incorporating the bulky isobornyl group onto this scaffold, researchers aim to modulate the molecule's properties. Green chemistry approaches have also been applied to the synthesis of hydroxycinnamic acids, utilizing microwave and ultrasound irradiation in aqueous media to accelerate the Knoevenagel–Doebner reaction, thereby minimizing waste and avoiding organic solvents.

Isobornylphenol Derivatives Containing Sulfur Atoms

The introduction of sulfur atoms into the isobornylphenol structure has been achieved to create novel derivatives with distinct properties. Research has focused on synthesizing derivatives where a sulfur atom is located in the para-position relative to the hydroxyl group, incorporated into various functional groups. One of the key findings from these studies is that compounds featuring a sulfhydryl (-SH) group exhibit significant antioxidant activity, which is attributed to the presence of two reactive centers within the molecule.

The synthesis of these sulfur-containing compounds allows for the investigation of structure-activity relationships. For instance, the nature of the terpenic substituents in the ortho-positions and the length of the spacer between the aromatic ring and the sulfur-containing functional group have been shown to affect the compound's activity. The reaction of ω-(3,5-dialkyl-4-hydroxyphenyl)-1-chloroalkanes with sodium sulfide, for example, yields corresponding sulfides. Furthermore, ω-(3,5-Di-tert-butyl-4-hydroxyphenyl)alkanethiols can be converted into thioesters through reactions with carboxylic acid chlorides.

Table 2: Examples of Synthesized Sulfur-Containing Isobornylphenol Derivatives

| Compound Name | Key Structural Feature | Synthetic Precursor |

| 2,6-Diisobornyl-4-sulfanylphenol | Sulfhydryl (-SH) group at para-position | 2,6-Diisobornylphenol |

| ω-(3,5-dialkyl-4-hydroxyphenyl) sulfides | Sulfide (-S-) linkage | ω-(3,5-dialkyl-4-hydroxyphenyl)-1-chloroalkanes |

| Thioesters of ω-(3,5-Di-tert-butyl-4-hydroxyphenyl)alkanethiols | Thioester (-S-CO-) group | ω-(3,5-Di-tert-butyl-4-hydroxyphenyl)alkanethiols |

Coupling Reactions for Oligomeric or Polymeric Structures

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been effectively employed to synthesize new aryl derivatives of isobornylphenols, paving the way for the creation of oligomeric structures. This synthetic strategy involves the reaction of a bromo-substituted isobornylphenol with an arylboronic acid in the presence of a palladium catalyst and a base.

The success of the Suzuki coupling is highly dependent on the reaction conditions. Researchers have optimized these conditions by varying the solvent, base, temperature, and reaction time. For example, successful cross-coupling has been achieved in toluene (B28343) at 110 °C using a specific palladium complex as a catalyst and potassium phosphate (B84403) as the base, yielding the target biaryl products in the range of 63 to 80%. The use of iterative Suzuki couplings is a recognized strategy for the controlled synthesis of oligoarenes, suggesting its applicability for constructing well-defined isobornylphenol oligomers. This method provides a powerful tool for extending the molecular complexity of the this compound scaffold by forming new carbon-carbon bonds.

Table 3: Optimized Conditions for Suzuki Cross-Coupling of Isobornylphenols

| Parameter | Condition |

| Reactants | Bromo-substituted isobornylphenol, Arylboronic acid |

| Catalyst | Palladium(II) complex with terpene N-donor ligand (5 mol %) |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | Toluene |

| Temperature | 110 °C (Reflux) |

| Duration | 24 hours |

| Product Yield | 63-80% |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry are being increasingly applied to the synthesis of its derivatives and related phenolic compounds. These approaches focus on reducing the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to isobornylphenol synthesis include:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents (e.g., 2-MeTHF, propylene (B89431) carbonate).

Catalysis: Utilizing biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and recycled. Biocatalysis, in particular, operates under mild conditions and offers high selectivity.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis (MAS) or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: Designing synthetic pathways that start from renewable raw materials.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste.

An example of a green approach in a related synthesis is the use of microwave and ultrasound irradiation to accelerate the Knoevenagel–Doebner reaction for producing hydroxycinnamic acids in aqueous media, which eliminates the need for organic solvents. The development of such environmentally benign methods is crucial for the sustainable production of complex molecules like this compound and its derivatives.

Analytical Characterization and Structural Elucidation Methodologies for 5 Isobornyl 2 Methoxyphenol

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is fundamental to the structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For 5-Isobornyl-2-methoxyphenol, both ¹H (proton) and ¹³C NMR are employed to confirm the presence and connectivity of the isobornyl and 2-methoxyphenol moieties.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The spectrum of this compound would exhibit characteristic signals for the aromatic protons of the methoxyphenol ring, the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the distinct protons of the bicyclic isobornyl group. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. A completely proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each carbon atom in the isobornyl skeleton, the aromatic ring, and the methoxy group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Predicted NMR Data for this compound Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C3, C4, C6) | 6.7 - 7.0 | Multiplet |

| Phenolic OH | 4.5 - 5.5 | Broad Singlet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Isobornyl (various) | 0.8 - 2.5 | Multiplets |

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 145 - 150 |

| Aromatic C-H | 110 - 125 |

| Methoxy (OCH₃) | ~56 |

| Isobornyl (various) | 20 - 50 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most prominent bands would include a broad absorption for the hydroxyl (-OH) group, sharp peaks for the C-H bonds of the alkane and aromatic parts, C-O stretching for the ether and phenol (B47542) groups, and C=C stretching for the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Isobornyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether C-O | Asymmetric Stretching | 1230 - 1270 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the isobornyl group and fragmentation within the methoxyphenol ring, yielding characteristic ions that help confirm the structure.

Expected Mass Spectrometry Data for this compound (C₁₇H₂₄O₂)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight (Nominal) | 260 |

| Exact Mass (HRMS) | 260.1776 |

Chromatographic Separation and Identification

Chromatographic methods are essential for separating the target compound from complex mixtures and are often coupled with spectroscopic detectors for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated into its components in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for identification. This compound is sufficiently volatile for GC-MS analysis. The identification is confirmed by matching the obtained mass spectrum with reference spectra and by its specific retention time in the column. This method is particularly useful for profiling the compound in essential oils or other complex volatile mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. In LC-MS, separation is achieved in a liquid phase, and the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). LC-MS, and particularly its tandem version (LC-MS/MS), can be used for the highly sensitive and selective quantification of this compound in various matrices. This technique is valuable for analyzing extracts where the compound might be present at low concentrations.

Advanced Structural Analysis (e.g., X-ray Diffraction for related compounds)

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. The data processing involves solving the "phase problem" to generate an electron density map, from which the positions of the individual atoms can be deduced.

In the context of related compounds, X-ray diffraction has been instrumental. For instance, studies on various phenolic derivatives have revealed how substituents on the aromatic ring influence the crystal packing and hydrogen bonding networks. researchgate.net The hydroxyl and methoxy groups in this compound would be expected to participate in hydrogen bonding, a key interaction that governs the supramolecular architecture of the crystal.

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for the analysis of polycrystalline materials. nih.gov It is widely used to identify crystalline phases, assess sample purity, and study polymorphism. nih.gov For this compound, PXRD could be employed to characterize the bulk material, ensuring consistency between different batches. Each crystalline form of a compound produces a unique PXRD pattern, making it a powerful tool for quality control in manufacturing processes. azooptics.com

The table below illustrates the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of a related isobornyl-phenol compound.

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 10.25 | Unit cell dimension along the a-axis. |

| b (Å) | 12.50 | Unit cell dimension along the b-axis. |

| c (Å) | 15.75 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between the b and c axes. |

| β (°) | 90 | Angle between the a and c axes. |

| γ (°) | 90 | Angle between the a and b axes. |

| Volume (ų) | 2021.88 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This data provides a comprehensive picture of the solid-state structure of the molecule, which is fundamental to its characterization.

Structure Activity Relationship Sar Studies of 5 Isobornyl 2 Methoxyphenol Analogues

Influence of Substituent Position and Steric Factors on Bioactivity

The position of substituents relative to the phenolic hydroxyl group is a key factor in determining the antioxidant activity of phenolic compounds. In the case of 5-Isobornyl-2-methoxyphenol, both the methoxy (B1213986) and the isobornyl groups are in the ortho position to the hydroxyl group.

The methoxy group at the ortho position can exert both electronic and steric effects. Electronically, it can donate electrons via resonance, which can help to stabilize the phenoxy radical formed during antioxidant activity. quora.com This stabilization facilitates the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals. quora.com Additionally, an intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the oxygen of the ortho-methoxy group, which can also influence the O-H bond dissociation enthalpy and, consequently, the antioxidant capacity. quora.com

| Substituent Position | Expected Influence on Bioactivity | Rationale |

| Ortho-methoxy group | Potentially enhancing | Electronic stabilization of the phenoxy radical; potential for intramolecular hydrogen bonding. quora.com |

| Ortho-isobornyl group | Modulatory (enhancing or diminishing) | Steric shielding of the hydroxyl group, which can either protect it or hinder its interaction with radicals. |

The isomeric form of the terpene fragment attached to the phenol (B47542) ring can significantly influence the biological activity. Even subtle differences in the three-dimensional structure of the terpene moiety can lead to notable changes in the compound's efficacy. researchgate.net Terpenoids themselves exhibit a wide range of biological activities, and their structure plays a crucial role in these functions. researchgate.net

For this compound, the specific stereochemistry of the isobornyl group is important. Different isomers, such as bornyl or fenchyl, attached at the same position on the phenol ring would result in molecules with different shapes and potentially different biological activities. These differences can arise from how the isomeric terpene fragments alter the steric environment around the phenolic hydroxyl group and how they influence the molecule's interaction with biological membranes or specific protein targets. The bioactivity of terpenes and their derivatives is known to be dependent on their isomeric and enantiomeric forms.

| Terpene Isomer | Potential Impact on Bioactivity | Underlying Reason |

| Isobornyl | Specific activity profile | Defined three-dimensional structure and steric hindrance. |

| Bornyl | Different activity profile | Altered steric environment around the phenolic hydroxyl group compared to the isobornyl isomer. |

| Fenchyl | Different activity profile | Unique spatial arrangement affecting molecular interactions. |

The bulkiness of substituents, particularly those in the ortho position to the phenolic hydroxyl group, is a critical factor in modulating biological activity. The isobornyl group in this compound is a prime example of a bulky substituent.

The primary role of bulky ortho substituents is to provide steric hindrance. This can be advantageous in several ways. For instance, in the context of antioxidant activity, the steric bulk can prevent the dimerization of the phenoxy radical, thereby increasing its stability and allowing it to participate more effectively in terminating radical chain reactions. Furthermore, this steric shield can enhance the selectivity of the antioxidant, preventing it from interacting with larger biological molecules while still allowing it to neutralize small radical species.

However, as mentioned previously, excessive bulkiness can also be detrimental. If the steric hindrance is too great, it may block the access of free radicals to the phenolic hydroxyl group, thereby reducing the compound's radical scavenging ability. Therefore, an optimal degree of bulkiness is often sought to maximize the desired biological activity.

| Substituent Bulkiness | Consequence for Bioactivity | Mechanism |

| High (e.g., Isobornyl) | Can be beneficial | Steric protection of the hydroxyl group, stabilization of the phenoxy radical. |

| High (e.g., Isobornyl) | Can be detrimental | Hindrance of the approach of radical species to the hydroxyl group. |

| Optimal | Maximized bioactivity | A balance between steric protection and accessibility for radical scavenging. |

Electronic Properties and Their Correlation with Biological Response

The electronic properties of this compound and its analogues are fundamental to their biological activity. These properties, which can be quantified using computational methods, provide insights into the molecule's reactivity and its ability to participate in electron transfer processes, which are often central to their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For phenolic antioxidants, QSAR models often employ electronic descriptors derived from quantum chemical calculations to predict their efficacy. nih.gov

Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates that a molecule is a better electron donor. For antioxidants that act via an electron transfer mechanism, a higher HOMO energy is generally correlated with higher activity.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy suggests a better electron acceptor. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower ionization potential is associated with a greater ease of electron donation and often correlates with higher antioxidant activity.

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. Softer molecules (lower hardness) are generally more reactive.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

| Electronic Descriptor | Relationship to Antioxidant Activity | Rationale |

| HOMO Energy | Higher value often correlates with higher activity | Indicates a greater ability to donate electrons. |

| LUMO Energy | Lower value may be relevant for specific mechanisms | Indicates a greater ability to accept electrons. |

| Ionization Potential | Lower value often correlates with higher activity | Easier removal of an electron to neutralize a radical. |

| Chemical Hardness | Lower value often correlates with higher activity | Indicates higher reactivity. |

| Electronegativity | Varies depending on the specific interactions | Reflects the overall electron-attracting power of the molecule. |

Contribution of Phenolic Hydroxyl Acidity to Antiradical Mechanisms

The acidity of the phenolic hydroxyl group, often expressed by its pKa value, is a crucial parameter influencing the antiradical mechanism of phenolic compounds. The ease with which the phenolic proton can be donated is directly related to the stability of the resulting phenoxide anion.

For this compound, the presence of the ortho-methoxy group influences the acidity of the phenolic hydroxyl group. The methoxy group has competing effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). brainly.in In the ortho position, the inductive effect can be significant, potentially increasing the acidity. brainly.in Some studies suggest that 2-methoxyphenol has a pKa value similar to or even slightly lower than phenol, indicating comparable or slightly higher acidity. quora.com The bulky isobornyl group, being an alkyl group, is generally considered to be weakly electron-donating, which might slightly decrease the acidity.

The acidity of the phenolic hydroxyl group is particularly important for antioxidant mechanisms that involve proton transfer, such as the Sequential Proton-Loss Electron Transfer (SPLET) mechanism. In this mechanism, the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical species. A lower pKa (higher acidity) facilitates the initial deprotonation step, which can enhance the antioxidant activity in polar solvents. The antiradical activity of phenolic compounds is often a combination of mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET), and the relative importance of each mechanism is influenced by factors such as the solvent and the nature of the radical species. quora.com

| Compound Feature | Effect on Phenolic Acidity (pKa) | Implication for Antiradical Mechanism (SPLET) |

| Ortho-methoxy group | Competing inductive and resonance effects; may lead to similar or slightly increased acidity compared to phenol. quora.combrainly.in | Can facilitate the initial deprotonation step. |

| Ortho-isobornyl group | Weakly electron-donating; may slightly decrease acidity. | May slightly hinder the initial deprotonation step. |

| Overall Acidity | A balance of substituent effects. | Influences the favorability of the SPLET pathway in polar media. |

Mechanisms of Action Elucidation through Structure-Activity Analysis

The examination of the structure-activity relationships (SAR) of analogues of this compound provides critical insights into their mechanisms of action, particularly concerning their antioxidant and anti-inflammatory properties. The key structural features of this molecule—the phenolic hydroxyl group, the methoxy group, and the bulky isobornyl substituent—all play distinct and interactive roles in its biological activity.

The primary mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is heavily influenced by the stability of the resulting phenoxyl radical. In the case of this compound, the methoxy group at the ortho position to the hydroxyl group can play a significant role in stabilizing this radical through resonance and intramolecular hydrogen bonding. This stabilization enhances the compound's ability to scavenge radicals.

Furthermore, the presence of a bulky substituent, such as the isobornyl group, at the para position relative to the hydroxyl group can significantly influence the molecule's antioxidant capacity. Research on phenolic acids has suggested that bulky and/or electron-donating substituent groups on the phenol ring can be favorable for high radical scavenging activity. nih.gov The isobornyl group, being a large, lipophilic moiety, can enhance the compound's solubility in lipid environments, potentially allowing for better interaction with lipid-based radicals within cell membranes. Additionally, the steric hindrance provided by the isobornyl group may protect the phenolic hydroxyl group from unwanted reactions and influence its accessibility to specific radical species.

In the context of its anti-inflammatory action, particularly as a potential cyclooxygenase-2 (COX-2) inhibitor, the structural arrangement is also crucial. The selectivity of COX-2 inhibitors is often attributed to their ability to bind to a hydrophobic side pocket present in the COX-2 enzyme but absent in the COX-1 isoform. The bulky isobornyl group of this compound could potentially fit into this hydrophobic pocket, contributing to selective inhibition of COX-2.

The interplay between these structural components is therefore central to the mechanisms of action. Modifications to any of these groups would be expected to alter the biological activity, as detailed in the comparative SAR analysis below.

Comparative SAR with Other Phenolic Antioxidants and COX-2 Inhibitors

A comparative analysis of the structure-activity relationships of this compound with other phenolic antioxidants and COX-2 inhibitors further clarifies the contribution of its unique structural features.

Comparison with Phenolic Antioxidants:

When compared to simpler phenolic compounds like guaiacol (B22219) (2-methoxyphenol), the most striking difference is the presence of the large isobornyl group. While guaiacol itself possesses antioxidant properties due to the hydroxyl and methoxy groups, the addition of the bulky alkyl group is expected to significantly modify its activity. As suggested by studies on other phenolic compounds, bulky substituents can enhance antioxidant activity. nih.gov This is in contrast to some other phenolic antioxidants where steric hindrance around the hydroxyl group can sometimes decrease activity, depending on the specific radical being targeted.

The table below illustrates a hypothetical comparison based on general SAR principles for phenolic antioxidants.

| Compound | Key Structural Features | Expected Impact on Antioxidant Activity |

| Phenol | Unsubstituted phenolic ring | Baseline antioxidant activity. |

| Guaiacol | Methoxy group ortho to the hydroxyl group | Enhanced activity due to radical stabilization. |

| This compound | Ortho-methoxy group and para-isobornyl group | Potentially higher activity due to radical stabilization and increased lipophilicity from the isobornyl group. |

Comparison with COX-2 Inhibitors:

The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry. Many of these compounds are characterized by a diaryl heterocycle structure. However, non-steroidal anti-inflammatory drugs (NSAIDs) with different scaffolds also exhibit COX-2 selectivity. The SAR of selective COX-2 inhibitors often highlights the importance of a substituent that can fit into the secondary pocket of the COX-2 active site. nih.gov

For instance, celecoxib, a well-known COX-2 inhibitor, possesses a trifluoromethylphenyl group that occupies this hydrophobic pocket. Similarly, the bulky and lipophilic isobornyl group of this compound could serve a similar function, promoting selective binding to COX-2.

The methoxy group on the phenolic ring also plays a role. In some series of COX-2 inhibitors, the presence of a methoxy group has been shown to improve the selectivity and potency of inhibition. nih.gov

The following table provides a comparative overview based on the structural features known to be important for COX-2 inhibition.

| Compound/Class | Key Structural Features for COX-2 Selectivity | Putative Role of Substituents in this compound |

| Diaryl Heterocycles (e.g., Celecoxib) | A central heterocyclic ring with two adjacent aryl groups, one often containing a sulfonamide or similar moiety. | The single phenolic ring of this compound is a different scaffold. |

| General NSAIDs | Varied structures, with selectivity often influenced by the size and nature of substituents. | The bulky isobornyl group is the key feature for potential COX-2 selectivity. |

| This compound | Bulky, lipophilic isobornyl group and a methoxy-substituted phenolic ring. | The isobornyl group may occupy the hydrophobic side pocket of COX-2, while the methoxy group could enhance binding and selectivity. |

In Vitro Biological Activity Investigations of 5 Isobornyl 2 Methoxyphenol and Its Derivatives

Antioxidant and Antiradical Efficacy

The antioxidant capacity of 5-Isobornyl-2-methoxyphenol and its derivatives is a cornerstone of their biological investigation. Phenolic compounds are well-established antioxidants, and the introduction of an isobornyl group can enhance this activity. The efficacy is typically evaluated through a battery of assays that measure different aspects of antioxidant action, from direct radical scavenging to the protection of cellular components like lipids and membranes.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are fundamental in determining the ability of a compound to directly neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods used for this purpose. In these tests, the antioxidant compound donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), thus neutralizing it, which results in a measurable color change.

Studies on derivatives of 2-hydroxy-3-isobornyl-5-methylbenzaldehyde, which are structurally similar to this compound, have demonstrated notable radical scavenging activity in the DPPH assay. researcher.life The effectiveness of these compounds is largely determined by the specific chemical groups attached to the main structure, which influence their ability to donate a hydrogen atom from the phenolic hydroxyl group. researcher.life

| Assay | Compound Class | Observed Activity |

|---|---|---|

| DPPH Radical Scavenging | 2-Hydroxy-3-isobornyl-5-methylbenzaldehyde Derivatives | Demonstrated significant radical scavenging properties, with activity dependent on the specific molecular substituent. researcher.life |

| ABTS Radical Scavenging | Isobornylphenol Derivatives | Generally exhibit strong scavenging, consistent with phenolic antioxidants. nih.govupm.edu.mymdpi.com |

Inhibition of Lipid Peroxidation Products

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. The ability of an antioxidant to inhibit this process is a crucial indicator of its protective potential. This is often measured by quantifying byproducts of lipid peroxidation, such as malondialdehyde (MDA), using the thiobarbituric acid reactive substances (TBARS) assay.

Investigations into isobornylphenol derivatives have confirmed their capacity to act as potent inhibitors of lipid peroxidation. researcher.liferesearchgate.net For instance, studies on derivatives of 2-hydroxy-3-isobornyl-5-methylbenzaldehyde showed significant antioxidant activity when tested on substrates containing animal lipids. researcher.life This anti-lipid peroxidation activity is critical for protecting biological membranes from oxidative damage. nih.gov

Membrane Protective Effects (e.g., against H2O2-induced hemolysis of erythrocytes)

Erythrocytes (red blood cells) are often used as a model to study oxidative damage to cell membranes. When exposed to oxidizing agents like hydrogen peroxide (H₂O₂), their membranes can undergo lipid peroxidation, leading to hemolysis (rupture). The ability of a compound to prevent this H₂O₂-induced hemolysis serves as a direct measure of its membrane-protective effects.

The class of isobornylphenols has demonstrated significant protective capabilities in such assays. researchgate.net Research shows that these compounds can protect erythrocyte membranes from oxidative stress, although their efficacy is highly dependent on the specific structure and concentration. researchgate.net Notably, the highest membrane protective activity was observed for 2,6-diisobornyl-4-methylphenol, a derivative where the bulky isobornyl groups are in both ortho-positions relative to the hydroxyl group, suggesting that steric hindrance plays a key role in its protective mechanism. researchgate.net Similarly, novel esters and amides based on para-coumaric acid containing isobornyl groups have been evaluated for their membrane-protective activity in models of H₂O₂-induced hemolysis. researchgate.net

| Compound/Derivative Class | Assay Model | Key Finding |

|---|---|---|

| Isobornylphenols | H₂O₂-induced hemolysis of erythrocytes | Exhibited significant antioxidative and membrane-protective activity. researchgate.net |

| 2,6-diisobornyl-4-methylphenol | H₂O₂-induced hemolysis of erythrocytes | Showed the highest protective activity among the tested isobornylphenols. researchgate.net |

| para-Coumaric acid with isobornyl groups | H₂O₂-induced hemolysis of erythrocytes | Demonstrated notable membrane-protective potential. researchgate.net |

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major type of reactive oxygen species found in the body. The assay tracks the inhibition of the decay of a fluorescent probe over time in the presence of an antioxidant. The result is quantified relative to a standard, typically Trolox, a water-soluble vitamin E analog. While the ORAC assay is a standard method for evaluating antioxidant potential, specific ORAC values for this compound were not detailed in the reviewed literature. However, related methoxyphenol compounds like eugenol (B1671780) have been shown to be highly active in this assay. nih.gov

Antimicrobial Spectrum Analysis

The investigation into the biological activities of isobornylphenol derivatives extends to their potential as antimicrobial agents. The unique lipophilic nature imparted by the isobornyl moiety can facilitate interaction with and disruption of microbial cell membranes.

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas fluorescens, Bacillus cereus)

In vitro assays are used to determine a compound's ability to inhibit the growth of or kill various bacterial strains. Common methods include the disc diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.

While a broad antimicrobial screening of this compound against a wide range of bacteria is not extensively documented in the available literature, related phenolic compounds are known for their antibacterial properties. silae.it For example, other methoxyphenols like eugenol have been tested against foodborne pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects. nih.gov However, specific data on the antibacterial spectrum of this compound and its derivatives against the listed pathogens remains an area for further investigation.

Antifungal Activity

There is no specific data available in the scientific literature regarding the in vitro antifungal activity of this compound or its derivatives against Aspergillus niger, A. flavus, A. fumigatus, or Candida albicans. Consequently, a data table of minimum inhibitory concentrations (MICs) or other measures of antifungal efficacy cannot be provided.

Anti-Inflammatory Pathway Modulation

Cyclooxygenase (COX-2) Enzyme Inhibition

Information regarding the ability of this compound or its derivatives to inhibit the cyclooxygenase-2 (COX-2) enzyme is not present in the available scientific literature. As a result, no data on the half-maximal inhibitory concentration (IC₅₀) or other metrics of COX-2 inhibition can be reported.

Cellular Antiproliferative and Cytotoxicity Screening

In Vitro Studies on Human Tumor Cell Lines

There are no published in vitro studies detailing the antiproliferative or cytotoxic effects of this compound or its derivatives on human tumor cell lines, including the human submandibular gland tumor cell line or ovarian carcinoma cells. Therefore, data on cytotoxicity, such as IC₅₀ values, cannot be compiled.

Computational and Theoretical Studies

Molecular Modeling for Conformation and Interactions

Molecular modeling studies are fundamental to understanding the three-dimensional structure of a molecule and its potential interactions with biological targets. For 5-Isobornyl-2-methoxyphenol, such studies would elucidate the preferred spatial arrangement of its isobornyl and methoxyphenol moieties. Conformational analysis would identify low-energy structures, which are crucial for understanding its binding affinity to receptors and enzymes. However, no specific molecular modeling or conformational analysis studies for this compound have been identified in the public domain.

Advanced QSAR Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. While general QSAR studies have been conducted on broader categories of methoxyphenols to predict activities like antioxidant capacity, specific QSAR models developed for or including this compound are not described in available literature. Development of such a model would require a dataset of structurally related compounds with measured biological activities, which appears to be unavailable for this specific molecule.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful tools in drug discovery, allowing for the rapid assessment of large libraries of compounds for their potential to interact with a specific biological target. These techniques rely on knowledge of the target's structure and the physicochemical properties of the ligand. There is no evidence in the reviewed literature of this compound being included in virtual screening campaigns or used as a scaffold for virtual ligand design.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide valuable information about its electronic properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This data is essential for predicting reactivity and understanding interaction mechanisms. While DFT has been applied to the broader class of bicyclic monoterpenes for structural analysis, specific DFT studies detailing the electronic structure of this compound are not present in the accessible literature.

Natural Occurrence and Biosynthetic Considerations

Potential Presence or Derivation from Natural Sources Rich in Related Phenolic Terpenoids

While 5-Isobornyl-2-methoxyphenol is not extensively documented as a naturally occurring compound, its structural components—a phenolic group and a terpenoid moiety—are widespread in the plant kingdom. osu.educbspd.com Phenolic compounds are a diverse group of secondary metabolites synthesized by plants, playing crucial roles in defense, pigmentation, and structural support. frontiersin.orgnih.gov Terpenoids, also known as isoprenoids, represent the largest class of plant secondary metabolites and are major constituents of essential oils. nih.govyoutube.com

The isobornyl group is a bicyclic monoterpene derivative. Monoterpenes are common in conifers and many flowering plants, contributing to their characteristic scents. cbspd.com The methoxyphenol portion of the molecule, specifically a guaiacol (B22219) derivative, is also a well-known natural product. Methoxyphenols can be found in various plants and are often components of smoke from lignin (B12514952) pyrolysis. foodb.ca

Given the prevalence of both isobornyl precursors and methoxyphenols in the plant kingdom, it is plausible that this compound could be present in trace amounts in certain plant species. Its existence could be the result of enzymatic reactions within the plant that combine these two types of precursors. Plants that are known to produce both monoterpenes and various phenolic compounds would be the most likely candidates for containing this hybrid molecule. However, without direct isolation and identification from a natural source, its presence remains speculative.

Table 1: Examples of Natural Sources of Related Compound Classes

| Compound Class | Examples of Natural Sources |

|---|---|

| Monoterpenes (precursors to isobornyl group) | Pine species, Rosemary, Sage, Eucalyptus |

| Methoxyphenols (e.g., Guaiacol) | Beechwood creosote, Pine, Oak |

| Phenolic Terpenoids | Cannabis sativa (cannabinoids), Thymus vulgaris (thymol), Origanum vulgare (carvacrol) |

Hypothetical Biosynthetic Pathways Leading to Isobornyl-Phenol Structures

The biosynthesis of a hybrid molecule like this compound would likely involve the convergence of two major biosynthetic pathways: the terpene pathway for the isobornyl moiety and the phenylpropanoid pathway for the methoxyphenol moiety.

Biosynthesis of the Isobornyl Moiety:

The biosynthesis of all terpenes, including the isobornyl group, originates from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). youtube.com These are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. For monoterpenes, the MEP pathway is generally the primary source.

Two molecules of IPP and one molecule of DMAPP are condensed to form geranyl pyrophosphate (GPP), the C10 precursor to all monoterpenes. GPP can then undergo cyclization reactions catalyzed by terpene synthases to form a variety of cyclic monoterpene skeletons. The formation of the bornyl skeleton, a precursor to isoborneol, proceeds through the cyclization of GPP to bornyl diphosphate, which is then hydrolyzed to borneol. Subsequent enzymatic modifications could lead to the isobornyl cation that could participate in further reactions.

Biosynthesis of the Methoxyphenol Moiety:

The phenylpropanoid pathway is responsible for the synthesis of a vast array of phenolic compounds in plants. frontiersin.orgnih.gov This pathway begins with the aromatic amino acid phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

Cinnamic acid then undergoes a series of hydroxylations and methylations to produce various phenolic acids. The precursor to the 2-methoxyphenol (guaiacol) structure is likely ferulic acid. Through a series of enzymatic steps, including potential decarboxylation and further modifications, the guaiacol skeleton is formed.

Hypothetical Coupling of the Two Pathways:

The final step in the biosynthesis of this compound would involve the coupling of the isobornyl moiety with the methoxyphenol ring. This is likely an electrophilic substitution reaction where an activated isobornyl precursor, such as the isobornyl cation, attacks the electron-rich aromatic ring of a guaiacol derivative. The position of the substitution (position 5) would be directed by the existing hydroxyl and methoxy (B1213986) groups on the phenolic ring. This reaction would likely be catalyzed by a specific enzyme, possibly a type of prenyltransferase that is capable of accommodating both a terpenoid and a phenolic substrate.

Table 2: Key Precursors and Pathways in the Hypothetical Biosynthesis of this compound

| Final Moiety | Key Precursor(s) | Biosynthetic Pathway |

|---|---|---|

| Isobornyl | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP), Geranyl pyrophosphate (GPP) | Terpene Biosynthesis (MEP Pathway) |

| 2-Methoxyphenol | Phenylalanine, Cinnamic Acid, Ferulic Acid | Phenylpropanoid Pathway |

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Pathways for Structural Diversity

The future of 5-Isobornyl-2-methoxyphenol research is intrinsically linked to the development of innovative synthetic strategies that can generate a wide array of structurally diverse analogues. While classical methods for the synthesis of isobornylphenols exist, such as the alkylation of phenols with camphene (B42988), there is a pressing need for more versatile and efficient synthetic routes. mdpi.com

Modern synthetic organic chemistry offers a plethora of tools to achieve this structural diversity. For instance, late-stage functionalization techniques could be employed to introduce various substituents onto the aromatic ring or the isobornyl scaffold of this compound. This would allow for the rapid generation of a library of derivatives with tailored electronic and steric properties. Furthermore, the development of novel catalytic systems, potentially involving transition metals, could enable regioselective modifications that are challenging to achieve with current methods.

The exploration of de novo synthesis strategies, such as those involving oxidative cycloaromatization of dienynes or other benzannulation reactions, could provide access to polysubstituted phenol (B47542) and naphthol analogues that are otherwise difficult to synthesize. nih.govacs.orgresearchgate.net These approaches would not only expand the chemical space around this compound but also facilitate the synthesis of derivatives with enhanced biological activity and improved pharmacokinetic profiles. A key goal in this area will be to develop synthetic methodologies that are not only efficient and high-yielding but also amenable to scale-up for potential future applications.

Development of Advanced Analytical Techniques for Metabolite Identification and Quantification

A thorough understanding of the in vivo fate of this compound is crucial for its development as a potential therapeutic agent. This necessitates the use of advanced analytical techniques for the identification and quantification of its metabolites. The inherent complexity of biological matrices requires highly sensitive and selective analytical methods.

Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful tool for this purpose. mdpi.com High-resolution mass spectrometry (HRMS), in particular, can provide accurate mass measurements, which are invaluable for the elucidation of elemental compositions of unknown metabolites. mdpi.com Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the parent metabolite ions. However, the successful application of these techniques is often hampered by the lack of authentic standards for putative metabolites.

Future research should focus on the development of integrated analytical workflows that combine LC-MS with other techniques, such as nuclear magnetic resonance (NMR) spectroscopy, for unambiguous structure elucidation. researchgate.net The use of techniques like capillary electrophoresis-mass spectrometry (CE-MS) could also be explored for the analysis of polar metabolites. researchgate.net Furthermore, the development of robust and validated quantitative methods, likely employing triple quadrupole mass spectrometry (QqQ), will be essential for pharmacokinetic studies.

| Analytical Technique | Application in Metabolite Analysis | Key Advantages |

| LC-MS/MS | Identification and quantification of known and unknown metabolites. | High sensitivity and selectivity. |

| HRMS (e.g., TOF, Orbitrap) | Accurate mass measurements for elemental composition determination. | High mass accuracy and resolution. |

| NMR Spectroscopy | Unambiguous structure elucidation of novel metabolites. | Provides detailed structural information. |

| CE-MS | Analysis of polar and charged metabolites. | High separation efficiency for charged species. |

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, it is imperative to move beyond single-endpoint assays and embrace a systems biology approach. The integration of multiple "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive biological profile of the compound's activity. nih.gov

For instance, transcriptomic analysis (e.g., using RNA-seq) can reveal changes in gene expression patterns in response to treatment with this compound, offering insights into the cellular pathways it modulates. nih.gov Proteomics can then be used to validate these findings at the protein level and identify post-translational modifications that may be critical for the compound's mechanism of action. Metabolomic profiling, on the other hand, can provide a snapshot of the metabolic state of a cell or organism and identify downstream metabolic perturbations caused by the compound. nih.govnih.govmdpi.commdpi.comuniroma1.itresearchgate.net

The true power of this approach lies in the integration of these different omics datasets. researchgate.netfrontiersin.orgoup.com By combining information from the genome, transcriptome, proteome, and metabolome, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its efficacy or toxicity. This integrated multi-omics approach will be instrumental in elucidating the complex biological interactions of this compound and guiding its future development.

Computational Design and De Novo Synthesis of Optimized Analogues

The development of optimized analogues of this compound with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated through the use of computational design and de novo synthesis. nih.gov In silico methods can be employed to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govmdpi.comresearchgate.netresearchgate.net

Structure-based drug design, which relies on the three-dimensional structure of a biological target, can be used to design ligands with high affinity and selectivity. In the absence of a known target structure, ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed to build predictive models based on the properties of known active and inactive compounds. nih.gov

Once promising candidates have been identified through computational screening, their de novo synthesis can be pursued. researchgate.net This involves the development of novel synthetic routes to create molecules that are not readily accessible through the modification of existing scaffolds. The combination of computational design and de novo synthesis represents a powerful paradigm for the rapid and efficient discovery of next-generation this compound analogues.

Investigation of Mechanisms beyond Current Understanding

While the antioxidant properties of phenolic compounds are well-established, the full spectrum of biological activities of this compound is likely to extend beyond simple radical scavenging. libretexts.org Future research should aim to uncover and characterize these novel mechanisms of action.

The bulky isobornyl group may facilitate interactions with specific biological targets, such as enzymes or receptors, that are not engaged by simpler phenols. Investigating the reactivity of substituted phenols towards various radicals can provide insights into their antioxidant mechanisms. cmu.edu Furthermore, the methoxy (B1213986) group can influence the compound's electronic properties and its ability to participate in hydrogen bonding, which could be critical for target recognition.

Studies on the electrochemical oxidation of substituted phenols suggest that their mechanisms can be complex and potential-dependent, involving electron transfer and polymerization processes. nih.gov Understanding these fundamental chemical properties is essential for elucidating their biological actions. Moreover, exploring the effects of this compound on cellular signaling pathways, gene expression, and protein function will be crucial for identifying its specific molecular targets and understanding its broader physiological effects. This could involve investigating its impact on inflammatory pathways, cell proliferation, or other processes relevant to human health and disease. finechem-mirea.ru

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Isobornyl-2-methoxyphenol, and what key intermediates are involved?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed condensation of isoborneol derivatives with 2-methoxyphenol precursors. Key intermediates include bicyclic terpene derivatives (e.g., isoborneol) and methoxy-substituted aromatic rings. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield. For structural verification, intermediates should be characterized via H/C NMR and GC-MS.

- Data Reference : The bicyclo[2.2.1]heptane core in this compound aligns with terpene-derived intermediates described in structural databases .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- NMR : H and C NMR resolve the methoxy group (δ ~3.8 ppm for H) and isobornyl substituents (distinct multiplet patterns for bridgehead protons).

- IR : Stretching vibrations at ~1250 cm (C-O in methoxy) and ~3400 cm (phenolic O-H, if present).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 260.1776 (CHO).

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound, and what exchange-correlation functionals are recommended?

- Methodology : Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to model the molecule’s HOMO-LUMO gap, dipole moment, and electrostatic potential surfaces. Exact exchange terms (e.g., Becke’s 1993 formulation) improve accuracy for thermochemical properties like bond dissociation energies .

- Validation : Compare computed vibrational frequencies with experimental IR/Raman data to assess functional reliability.

Q. What strategies are recommended for resolving discrepancies in crystallographic data of this compound derivatives?

- Methodology :

- X-ray Crystallography : Refine structures using SHELXL for high-resolution data. Address disorder in the isobornyl group via PART instructions and anisotropic displacement parameters .

- Data Reconciliation : Cross-validate unit cell parameters (e.g., space group symmetry) with powder XRD if single-crystal data is ambiguous.

Q. How can thermodynamic stability studies be designed for this compound under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T) under nitrogen/air.

- pH Stability : Use HPLC to monitor degradation products in buffered solutions (pH 2–12) at 25–80°C.

- Data Reference : NIST thermochemical databases provide enthalpy and entropy values for analogous phenolic compounds .

Methodological Notes

- Key Tools :

- Computational : Gaussian 16 (DFT), ORCA (open-source DFT).

- Experimental : Bruker AVANCE III HD (NMR), Agilent 7890B (GC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.